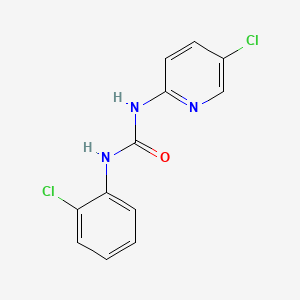
N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea" is a urea derivative that has been the subject of various studies due to its interesting properties and potential applications. The compound is part of a broader class of chemicals known for their diverse functional applications, especially in the field of organic electronics and material science.
Synthesis Analysis
Synthesis of urea derivatives like "N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea" often involves the reaction of specific chlorophenyl and pyridinyl compounds. For example, Xue Si-jia (2009) reported the synthesis of N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds from S-(+)-3-methyl-2-(4-chlorophenyl)butyric acid, demonstrating a method that might be relevant to the synthesis of related compounds (Xue Si-jia, 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized by specific bonding and geometric arrangements. For instance, B. Hauback et al. (1988) studied the structure of N,N'-diphenyl-N-(2-pyridmyl)urea hemihydrate, revealing insights into the molecular geometry and bonding that could be relevant for similar urea derivatives (B. Hauback et al., 1988).
Chemical Reactions and Properties
Urea derivatives exhibit a range of chemical reactions and properties. For example, the work of M. Sathe et al. (2007) on N,N'-dichlorobis(2,4,6-trichlorophenyl)urea as a chlorinating agent highlights the reactivity of urea compounds under certain conditions (M. Sathe et al., 2007).
Physical Properties Analysis
The physical properties of urea derivatives like "N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea" are often characterized by their molecular geometry, vibrational modes, and other physical characteristics. M. Shkir et al. (2018) assessed the significant electrooptic properties of a novel chalcone derivative, which could provide insights into the physical properties of related urea compounds (M. Shkir et al., 2018).
Wissenschaftliche Forschungsanwendungen
Materials Science and Optoelectronics
A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrates significant electro-optic properties with potential applications in nonlinear optics and optoelectronic device fabrication. This compound showcases exceptional second and third harmonic generation values, significantly surpassing the standard urea molecule, indicating its suitability for advanced optoelectronic applications (Shkir et al., 2018).
Chemistry and Molecular Studies
N-(2,4-dimethylphenyl)-N'-(3-pyridy1)urea and its derivatives have been explored for their anion coordination chemistry. These compounds form complexes with inorganic oxo-acids, showcasing a rich variety of hydrogen bond motifs. This property is pivotal for understanding the molecular interactions and designing molecules with specific binding capabilities (Wu et al., 2007).
Environmental Sciences
The degradation of antimicrobials such as triclosan and triclocarban through electro-Fenton systems demonstrates the potential of N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea derivatives in environmental remediation. These systems, employing N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, efficiently remove pollutants, underscoring the importance of such compounds in treating water contaminants (Sirés et al., 2007).
Molecular Design and Synthesis
In the realm of synthetic chemistry, urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity. These synthetic compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea (forchlorofenuron, CPPU), play a crucial role in plant morphogenesis studies, highlighting the versatility of urea derivatives in biochemical research (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-5-6-11(15-7-8)17-12(18)16-10-4-2-1-3-9(10)14/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDIQLOOAWNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)


![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)

![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)